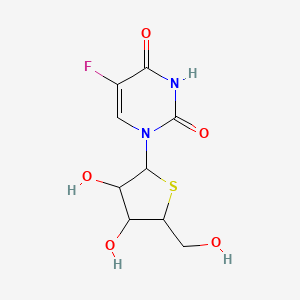

Uridine, 5-fluoro-4'-thio-

描述

Contextualization of Nucleoside Analogues in Chemical Biology

Nucleoside analogues are synthetic compounds that mimic the structure of natural nucleosides, the fundamental building blocks of DNA and RNA. ucl.ac.uk Their structural similarity allows them to be recognized and utilized by cellular enzymes involved in nucleic acid metabolism. nih.gov However, subtle modifications to the nucleobase or the sugar moiety can dramatically alter their chemical properties and biological activity. escholarship.org This dual nature makes them powerful tools in chemical biology for a variety of purposes.

These analogues can act as inhibitors of essential enzymes like DNA and RNA polymerases or nucleoside phosphorylases, thereby disrupting cellular replication and growth, a property extensively exploited in anticancer and antiviral therapies. ethz.chresearchgate.net Furthermore, the incorporation of specific modifications can turn nucleosides into sensitive probes. For instance, the introduction of photoreactive groups allows for the mapping of nucleic acid structures and their interactions with proteins through photo-crosslinking experiments. escholarship.orgnih.gov By observing the effects of these tailored molecules within a biological system, researchers can elucidate complex cellular pathways and mechanisms.

Significance of Halogenation and Thiolation in Uridine (B1682114) Modifications

The strategic modification of uridine, a key pyrimidine (B1678525) nucleoside in RNA, through halogenation and thiolation has yielded compounds with significant biological and research applications.

Halogenation , particularly at the 5-position of the uracil (B121893) base with an electronegative atom like fluorine, can profoundly impact the molecule's properties. The fluorine atom is a close steric mimic of a hydrogen atom but introduces significant electronic changes. ethz.ch This modification can alter the pKa of the nucleobase, influence base pairing, and enhance the metabolic stability of the nucleoside. ethz.ch The introduction of a fluorine atom at the C5 position of pyrimidines has been a successful strategy in the development of anticancer drugs, such as 5-fluorouracil (B62378) (5-FU). dntb.gov.ua

The combination of both 5-fluorination and 4'-thiolation in a single uridine molecule, as in Uridine, 5-fluoro-4'-thio-, creates a compound with a unique set of properties derived from both modifications, making it a subject of significant interest in medicinal chemistry and chemical biology.

Structure

3D Structure

属性

CAS 编号 |

56527-42-5 |

|---|---|

分子式 |

C9H11FN2O5S |

分子量 |

278.26 g/mol |

IUPAC 名称 |

1-[3,4-dihydroxy-5-(hydroxymethyl)thiolan-2-yl]-5-fluoropyrimidine-2,4-dione |

InChI |

InChI=1S/C9H11FN2O5S/c10-3-1-12(9(17)11-7(3)16)8-6(15)5(14)4(2-13)18-8/h1,4-6,8,13-15H,2H2,(H,11,16,17) |

InChI 键 |

FLAHATSCJQFZKB-UHFFFAOYSA-N |

规范 SMILES |

C1=C(C(=O)NC(=O)N1C2C(C(C(S2)CO)O)O)F |

产品来源 |

United States |

Synthetic Methodologies and Chemical Derivatization of Uridine, 5 Fluoro 4 Thio

Stereoselective Synthesis of Uridine (B1682114), 5-fluoro-4'-thio- and its Anomers

The stereoselective synthesis of 5-fluoro-4'-thiouridine (B15383528) is crucial as the biological activity often resides in a specific anomer (α or β). The primary challenge lies in controlling the stereochemistry at the anomeric carbon (C1') during the glycosylation reaction.

Condensation Reactions Utilizing Pyrimidine (B1678525) Base Derivatives

A common and effective method for the synthesis of 5-fluoro-4'-thiouridine involves the condensation of a protected 4-thio-D-ribofuranosyl derivative with a modified 5-fluorouracil (B62378) base. nih.govacs.orgkchem.org A widely employed strategy is the Hilbert-Johnson reaction, or variations thereof, which utilizes silylated pyrimidine bases. acs.org

Specifically, the 2,4-bis-O-trimethylsilyl derivative of 5-fluorouracil is reacted with a protected 4-thio-D-ribofuranosyl chloride. nih.govacs.org This condensation reaction typically yields a mixture of α and β anomers, which then require separation. nih.govkchem.org The use of Lewis acids as catalysts can influence the anomeric ratio. nih.gov The reaction of 2,4-bis(trimethylsilyl)-5-fluorouracil with 2,3,5-tri-O-acetyl-4-thio-α,β-D-ribofuranosyl chloride is a documented example of this approach. kchem.orgkoreascience.kr

Another approach involves the use of pre-synthesized peracylated 4-thio-D-ribofuranose as a thiosugar precursor for glycosylation. nih.gov This method can offer better selectivity in generating the desired β-anomer. nih.gov

Table 1: Key Condensation Reactions for the Synthesis of 5-fluoro-4'-thiouridine

| Pyrimidine Derivative | Sugar Moiety | Key Features | Resulting Products |

| 2,4-bis-O-trimethylsilyl-5-fluorouracil | 2,3,5-tri-O-acetyl-4-thio-D-ribofuranosyl chloride | Modified Hilbert-Johnson reaction. acs.org Yields anomeric mixture. nih.govkchem.org | α and β anomers of 5-fluoro-4'-thiouridine. nih.gov |

| 5-fluorouracil | 1,5-di-O-acetyl-2,3-di-O-benzoyl-4-thio-d-ribofuranose | Pummerer reaction based protocol. nih.gov | 4'-thioribonucleosides. nih.gov |

Approaches for Sugar Moiety Functionalization

One established method starts from L-lyxose and proceeds through a multi-step synthesis to yield 1,5-di-O-acetyl-2,3-di-O-benzoyl-4-thio-d-ribofuranose with high yield. nih.gov Another approach involves a "one-pot" triflate/thiobenzoate SN2 displacement at the 4-position of a suitably protected sugar. nih.gov More recent de novo synthesis strategies utilize scalable α-fluorination and aldol (B89426) reactions of α-heteroaryl acetaldehydes followed by a streamlined process involving carbonyl reduction, mesylate formation, and a double displacement reaction using NaSH. rsc.org

Functionalization of the sugar is not limited to the introduction of the thio- group. Modifications at other positions, such as the 2'-position, are also of interest. For instance, the synthesis of 2'-deoxy-2'-fluoro-4'-thiouridine has been achieved through the reaction of 2,2′-O-anhydro-4′-thiouridine with HF/pyridine. researchgate.net

Synthesis of Phosphoramidite (B1245037) Derivatives of 5-fluoro-4'-thiouridine

The synthesis of phosphoramidite derivatives of 5-fluoro-4'-thiouridine is essential for its incorporation into oligonucleotides using automated solid-phase synthesis. nih.govresearchgate.net This process requires careful selection and manipulation of protecting groups.

Optimization of Protecting Group Strategies

The development of a robust protecting group strategy is paramount for the successful synthesis of the phosphoramidite synthon. The hydroxyl groups at the 2', 3', and 5' positions of the 4'-thioribose moiety, as well as the 4-thio function itself, must be appropriately protected. nih.govjournalirjpac.com

A common protecting group for the 5'-hydroxyl is the acid-labile dimethoxytrityl (DMT) group. journalirjpac.com For the 2'- and 3'-hydroxyls, silyl (B83357) protecting groups such as tert-butyldimethylsilyl (TBDMS) are frequently employed. nih.govnih.gov The 4-thio function can be protected as a 4-(2-cyanoethyl)thio derivative, which is introduced via a 4-triazolyl intermediate. nih.govresearchgate.net This protection strategy prevents undesirable side reactions during the subsequent steps of oligonucleotide synthesis. nih.gov

Table 2: Protecting Groups in 5-fluoro-4'-thiouridine Phosphoramidite Synthesis

| Functional Group | Protecting Group | Key Features |

| 5'-Hydroxyl | Dimethoxytrityl (DMT) | Acid-labile, allows for monitoring of coupling efficiency. journalirjpac.com |

| 2' and 3'-Hydroxyls | tert-Butyldimethylsilyl (TBDMS) | Base-labile, provides steric bulk. nih.govnih.gov |

| 4-Thio Function | 4-(2-cyanoethyl)thio | Stable to oligonucleotide synthesis conditions, removable during final deprotection. nih.govresearchgate.net |

| Phosphate | 2-Cyanoethyl | Base-labile, standard for phosphoramidite chemistry. journalirjpac.comtwistbioscience.com |

Application in Automated Oligonucleotide Synthesis

Once the phosphoramidite of 5-fluoro-4'-thiouridine is synthesized and purified, it can be utilized as a building block in automated solid-phase oligonucleotide synthesis. nih.govresearchgate.netnih.govcsic.es The phosphoramidite method allows for the sequential addition of nucleotide units to a growing chain attached to a solid support. twistbioscience.comsigmaaldrich.com

The coupling step involves the activation of the phosphoramidite, often with an activator like 1H-tetrazole or 4,5-dicyanoimidazole (B129182) (DCI), followed by reaction with the free 5'-hydroxyl group of the support-bound oligonucleotide. nih.gov The coupling efficiency of the modified phosphoramidite is a critical factor for the successful synthesis of long oligonucleotides. twistbioscience.com The use of optimized protecting groups and coupling protocols ensures high yields and minimizes the formation of failure sequences. nih.govnih.gov

Synthesis of Related 4'-Thio-5-Halogenopyrimidine Nucleosides for Comparative Analysis

To understand the structure-activity relationships and the specific contribution of the fluorine atom, the synthesis of other 4'-thio-5-halogenopyrimidine nucleosides has been undertaken. nih.govacs.org This allows for a comparative analysis of their chemical and biological properties.

The synthesis of 5-chloro, 5-bromo, and 5-iodo derivatives of 4'-thiouridine has been carried out using similar condensation methodologies as described for the 5-fluoro analogue. nih.govacs.orgkchem.org Specifically, the 2,4-bis-O-trimethylsilyl derivatives of the corresponding 5-halogenopyrimidine bases are condensed with a protected 4-thio-D-ribofuranosyl chloride. nih.govacs.org This approach has successfully yielded anomeric mixtures of 1-(4-thio-α,β-D-ribofuranosyl)-5-chlorouracil. kchem.org These related compounds serve as important tools for elucidating the role of the halogen substituent at the 5-position of the pyrimidine ring. nih.gov

Chemical Transformations and Reaction Pathways

Once synthesized, Uridine, 5-fluoro-4'-thio- and its derivatives can undergo several key chemical transformations to yield biologically active molecules or synthons for further chemical construction. These reactions primarily involve modifications at the sugar moiety and the pyrimidine base, such as phosphorylation to form active nucleotides and derivatization to enable their incorporation into oligonucleotides.

Phosphorylation to 5'-Triphosphate

The conversion of a nucleoside analog to its 5'-triphosphate form is often a prerequisite for its biological action or its use in biochemical assays like SELEX (systematic evolution of ligands by exponential enrichment). oup.com However, the phosphorylation of 4'-thionucleosides presents unique challenges. Standard phosphorylation methods, such as those using phosphorus oxychloride (POCl₃), are often inefficient for 4'-thionucleoside derivatives. oup.com This is due to the sulfur atom in the furanose ring, which can readily form a bicyclic episulfonium intermediate, a stable structure that hinders the desired phosphorylation reaction. oup.com

To circumvent this issue, an efficient one-pot synthesis method has been successfully applied. oup.com This approach utilizes 2-chloro-4H-1,3,2-benzodioxaphosphorin-4-one as the phosphitylating agent for a protected 4'-thiouridine substrate, followed by reaction with pyrophosphate and in situ oxidation to yield the target 5'-triphosphate. oup.com

| Step | Reagents and Conditions | Purpose | Reference |

|---|---|---|---|

| 1 | Protected 4'-thiouridine in pyridine-DMF | Starting substrate for phosphitylation. | oup.com |

| 2 | 1 M 2-chloro-4H-1,3,2-benzodioxaphosphorin-4-one in dioxane, room temperature, 10 min | Phosphitylation of the 5'-hydroxyl group. | oup.com |

| 3 | 0.5 M bis(tri-n-butylammonium)pyrophosphate in DMF and tri-n-butylamine, 10 min | Introduction of the pyrophosphate moiety. | oup.com |

| 4 | 1% Iodine in pyridine/H₂O | Oxidation of the phosphite (B83602) to the stable phosphate. | oup.com |

Derivatization for Oligonucleotide Synthesis

The incorporation of modified nucleosides like 5-fluoro-4'-thiouridine into DNA or RNA strands is a powerful tool for studying nucleic acid structure and function, as well as for developing therapeutic oligonucleotides. This requires the conversion of the nucleoside into a phosphoramidite synthon, the standard building block for automated solid-phase oligonucleotide synthesis. nih.gov The synthesis of the phosphoramidite of 5-fluoro-4-thio-2'-O-methyluridine has been described, highlighting the need for an optimized set of protecting groups to prevent unwanted side reactions during both the synthon preparation and the subsequent oligonucleotide assembly. nih.gov

A key challenge is the protection of the 4-thio functionality on the pyrimidine ring. An effective strategy involves introducing the thio group as a 4-(2-cyanoethyl)thio derivative via a 4-triazolyl intermediate. nih.gov This protecting group is stable during the synthesis but can be removed under standard deprotection conditions following oligonucleotide synthesis.

| Functional Group | Protecting Group | Key Reagents for Introduction/Reaction | Reference |

|---|---|---|---|

| 4-Thio | S-(2-cyanoethyl) | Introduced via a 4-triazolyl intermediate. | nih.gov |

| 2' and 3' Hydroxyls | tert-Butyldimethylsilyl (TBDMS) | TBDMS-Cl | nih.gov |

| 5'-Hydroxyl | Dimethoxytrityl (DMT) | DMT-Cl | nih.gov |

| Phosphitylation | N,N-Diisopropylamino and 2-cyanoethyl | 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite | nih.gov |

Photochemical Reactions

Thionucleosides, particularly 4-thiouridine (B1664626) and its analogs, are well-known for their photochemical properties. researchgate.net The presence of the thiocarbonyl group leads to strong UV absorption at wavelengths around 340 nm. mdpi.com Upon irradiation with UVA light, 5-halogeno-4-thiouridines can undergo very clean and efficient photoreactions, making them excellent photoaffinity labels for probing molecular interactions. nih.govresearchgate.net This reactivity allows for the formation of covalent cross-links with nearby amino acid residues in proteins or with other nucleotides, providing valuable structural information about nucleoprotein complexes. researchgate.net

X-Ray Crystallographic Studies of the Nucleoside and its Derivatives

X-ray crystallographic studies on the parent compound, 5-fluorouridine (B13573), show that its furanose ring favors a C2'-endo conformation. nih.gov However, the substitution of the ring oxygen (O4') with a larger, less electronegative sulfur atom in 4'-thionucleosides markedly changes the conformational preferences of the sugar moiety. researchgate.net Studies on various 2'-deoxy-4'-thionucleosides reveal a strong preference for a C3'-endo-C2'-exo (North) twist conformation. cardiff.ac.uk For instance, the crystal structure of 1-(2′-deoxy-4′-thio-β-D-erythro-pentofuranosyl)-(6-azauracil) displays a clear twist (³T₂) sugar conformation. cardiff.ac.ukresearchgate.net This shift towards a North-type pucker is a general characteristic of 4'-thionucleosides and is attributed to altered stereoelectronic effects, including a weaker gauche effect involving the sulfur atom compared to oxygen. nih.gov

Table 1: Comparison of Sugar Pucker Parameters for 5-Fluorouridine and a Representative 2'-Deoxy-4'-thionucleoside Analog

| Parameter | 5-Fluorouridine nih.gov | 1-(2′-deoxy-4′-thio-β-D-erythro-pentofuranosyl)-(6-azauracil) cardiff.ac.uk |

| Sugar Pucker Type | C2'-endo (South) | ³T₂ Twist (North) |

| Pseudorotational Phase Angle (P) | 171.6° | Not explicitly stated, but characteristic of North |

| Puckering Amplitude (τm) | 34.5° | Not explicitly stated |

| Glycosidic Torsion Angle (χ) | 53.1° (anti) | Not explicitly stated, but typically anti |

Furthermore, the lower electronegativity of sulfur compared to oxygen modifies the electronic environment of the entire sugar moiety. This can influence the anomeric effect and the gauche effect between adjacent substituents, which are key factors governing the conformational equilibrium of the ring. nih.gov The presence of sulfur can also impact the hydrogen bonding network within the crystal lattice, although the fluorine atom in 5-fluorouridine has been shown to not participate directly in hydrogen bonding or base stacking interactions. nih.gov

Spectroscopic Characterization Relevant to Molecular Structure and Dynamics

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Transient Absorption Spectroscopy, provide invaluable insights into the conformational dynamics in solution and the behavior of the molecule upon photoexcitation.

NMR spectroscopy is a powerful tool for studying the conformation of nucleosides in solution, where they often exist as a dynamic equilibrium of different puckered forms. The conformation of the thiosugar ring can be deduced from the analysis of vicinal proton-proton coupling constants (³JHH). The Karplus equation relates these coupling constants to the dihedral angles between the protons, allowing for the determination of the sugar pucker equilibrium (North vs. South).

For 4'-thionucleosides, NMR studies corroborate the findings from X-ray crystallography, showing a strong preference for North-type conformations in solution. nih.gov In the case of 2'-fluoro-5-methyl-4'-thioarabinouridine (4'S-FMAU), a close analog, analysis of ³JHH and ³JHF coupling constants confirmed a predominantly Northern conformation, a stark contrast to its 4'-oxo counterpart (FMAU), which favors a Southeast conformation. nih.gov This conformational switch is attributed to the reduction of steric and stereoelectronic strains upon sulfur substitution.

The introduction of the 4'-thio group also influences the chemical shifts of nearby protons and carbons. For instance, the proton at the anomeric position (H1') in 4'-thionucleosides often appears at a different chemical shift compared to standard nucleosides, providing a useful diagnostic marker. tandfonline.com While a complete NMR assignment for 5-fluoro-4'-thio-uridine is not detailed in the literature, the table below presents typical chemical shifts for the related compound 5-fluoro-4-thio-2'-deoxyuridine, illustrating the characteristic downfield shift of the thiocarbonyl carbon (C4). acs.org

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 5-Fluoro-4-thio-2'-deoxyuridine in DMSO-d₆ acs.org

| Nucleus | Chemical Shift (ppm) |

| ¹H NMR | |

| H-6 | ~7.9 |

| H-1' | ~6.1 |

| H-3' | ~4.3 |

| H-4' | ~3.9 |

| H-5', 5'' | ~3.6 |

| ¹³C NMR | |

| C-4 (C=S) | ~185-191 |

| C-2 (C=O) | ~158 |

| C-5 | ~139 (d, ¹JCF) |

| C-6 | ~125 (d, ²JCF) |

| C-1' | ~88 |

Note: Data is for the 2'-deoxy analog. Values are approximate and serve for illustrative purposes.

Thionucleosides, including 5-fluoro-4'-thio-uridine, possess unique photophysical properties due to the presence of the thiocarbonyl group, which absorbs light at longer wavelengths (UVA region, >320 nm) than canonical nucleobases. researchgate.net This allows for their selective excitation, a property exploited in photodynamic therapy and photo-crosslinking studies. acs.org

Transient absorption spectroscopy is used to study the short-lived excited states that are populated after a molecule absorbs light. For thionated nucleosides, excitation with UV light leads to the efficient formation of a triplet excited state via a process called intersystem crossing. nih.gov

Studies on an acetylated derivative, 2′,3′,5′-tri-O-acetyl-5-fluoro-4-thiouridine (ta5F4TUrd), using nanosecond transient absorption spectroscopy have provided detailed insights into these processes. researchgate.netresearchgate.net Upon excitation, ta5F4TUrd exhibits a very high quantum yield for the formation of its excited triplet state (ΦT = 0.85). This triplet state has an intrinsic lifetime of 1.4 microseconds in acetonitrile (B52724) and can efficiently transfer its energy to molecular oxygen to produce cytotoxic singlet oxygen (¹O₂), with a high quantum yield (ΦΔ = 0.81). researchgate.netresearchgate.net The rate at which the triplet state is "quenched" or deactivated by oxygen is nearly diffusion-controlled, indicating a very efficient energy transfer process. These findings underscore the potential of 5-fluoro-4'-thio-uridine derivatives as potent photosensitizers.

Table 3: Excited State Properties of 2′,3′,5′-tri-O-acetyl-5-fluoro-4-thiouridine (ta5F4TUrd) in Acetonitrile researchgate.netresearchgate.net

| Parameter | Symbol | Value |

| Triplet Formation Quantum Yield | ΦT | 0.85 |

| Intrinsic Triplet Lifetime | τT | 1.4 µs |

| Singlet Oxygen Quantum Yield | ΦΔ | 0.81 |

| Triplet Quenching Rate Constant (by O₂) | kq | 1.9 x 10⁹ M⁻¹s⁻¹ |

| Self-Quenching Rate Constant | kSQ | 2.0 x 10⁹ M⁻¹s⁻¹ |

Investigation of Excited State Properties

Time-Resolved Thermal Lensingmdpi.comnist.gov

Time-Resolved Thermal Lensing (TRTL) is a highly sensitive photothermal spectroscopy technique used to study the non-radiative decay processes of excited states in molecules. Following photoexcitation by a laser pulse, the absorbed energy that is not dissipated through fluorescence or phosphorescence is released as heat into the surrounding medium. This localized heating causes a change in the refractive index of the solvent, creating a transient "thermal lens" that can be probed by a second, continuous-wave laser beam. The time-dependent defocusing of the probe beam is monitored to elucidate the kinetics of heat release, providing insights into the lifetimes and quantum yields of transient species like triplet states. acs.orgaps.org

In the study of thionated nucleosides, TRTL is particularly valuable for investigating the dynamics of their excited states. For instance, in the related compound 4-thiothymidine (B1630790) (S⁴-TdR), a clear TRTL signal containing the thermal component from the decay of the triplet state was observed upon excitation with a 355 nm laser. acs.orgacs.org This observation confirms that the triplet state deactivation contributes significantly to heat generation.

For a derivative of 5-fluoro-4'-thiouridine, namely 2′,3′,5′-tri-O-acetyl-5-fluoro-4-thiouridine (ta5F4TUrd), TRTL studies have been conducted to investigate its excited-state properties. researchgate.net The TRTL signal provides information on the heat released during the decay of the triplet state, which is a crucial parameter in understanding the photophysical behavior of the molecule. By analyzing the time evolution of the TRTL signal, researchers can determine the energy stored in the triplet state and the kinetics of its decay processes. acs.orgresearchgate.net In the presence of a quencher like molecular oxygen, the TRTL signal changes, allowing for the quantification of energy transfer processes, such as the formation of singlet oxygen. acs.org

Singlet Molecular Oxygen Formation Quantum Yieldsmdpi.comnist.gov

The ability of a photosensitizer to generate singlet molecular oxygen (¹O₂) upon irradiation is a key parameter, particularly for applications in photodynamic therapy. Singlet oxygen is a highly reactive species capable of damaging biological molecules. Its formation quantum yield (ΦΔ) represents the efficiency of this process, defined as the number of singlet oxygen molecules generated per photon absorbed by the sensitizer (B1316253). nist.gov

The excited triplet state of a photosensitizer plays a crucial role in this process. After the molecule is excited to a singlet state (S₁), it can undergo intersystem crossing (ISC) to a longer-lived triplet state (T₁). This triplet state can then transfer its energy to ground-state molecular oxygen (³O₂), which is naturally a triplet, resulting in the formation of singlet oxygen (¹O₂) and the return of the sensitizer to its ground state. acs.orgresearchgate.net

Intensive investigations into the excited state properties of 2′,3′,5′-tri-O-acetyl-5-fluoro-4-thiouridine (ta5F4TUrd) have provided detailed quantitative data on its efficiency as a singlet oxygen photosensitizer. researchgate.net The formation quantum yield of its excited triplet state (ΦT) was found to be very high. The quantum yield of singlet molecular oxygen (ΦΔ) produced through the energy transfer between the triplet ta5F4TUrd and dissolved oxygen was determined to be 0.75 under oxygen-saturated conditions in acetonitrile. researchgate.net

Furthermore, by examining the dependence of the ΦΔ value on oxygen concentration, the fraction of triplet ta5F4TUrd quenched by dissolved oxygen that results in ¹O₂ formation (fΔT) was determined to be 0.95. This value is notably the largest among the thionucleobases and thionucleosides reported to date, which may be attributed to the lower energy and/or the ππ* character of the molecule's triplet state. researchgate.net For comparison, the singlet oxygen quantum yield for the related compound 4-thiothymidine (S⁴-TdR) was determined to be 0.50. acs.org

| Parameter | Symbol | Value |

|---|---|---|

| Triplet Formation Quantum Yield | ΦT | 0.85 |

| Singlet Oxygen Quantum Yield (O₂-saturated) | ΦΔ | 0.75 |

| Fraction of Triplet Quenching Yielding ¹O₂ | fΔT | 0.95 |

| Intrinsic Triplet Lifetime | τT | 1.5 µs |

Quantum Chemical Calculations and Molecular Modelingmdpi.com

Quantum chemical calculations and molecular modeling are indispensable tools for understanding the structural, electronic, and photophysical properties of molecules like 5-fluoro-4'-thiouridine at an atomic level. rsdjournal.orgarxiv.org These computational methods can predict molecular geometries, orbital energies, excited-state properties, and reaction pathways, complementing and guiding experimental findings. rsdjournal.orgnih.gov

For 5-fluoro-4-thiouridine, computational studies have been performed to investigate its photochemical reactions, particularly its cross-linking with other nucleobases. nih.gov In one such study, a truncated model, 5-fluoro-1-methyl-4-thiouracil, was analyzed using combined CASPT2/PCM//CASSCF and B3LYP-D3/PCM electronic structure methods. The calculations aimed to elucidate the excited-state relaxation pathways following photo-excitation. nih.gov

The results proposed two efficient pathways for the population of the lowest triplet state (T₁) from the initially populated S₂(¹ππ*) state. nih.gov

Path 1: The molecule in the S₂ state first hops to the S₁ state via an S₂/S₁ conical intersection. This is followed by a direct S₁ → T₁ intersystem crossing, a process enhanced by large spin-orbit coupling between these two states. nih.gov

Path 2: Alternatively, the system in the S₁ state can transition to the T₂ state, which is then followed by an efficient T₂ → T₁ internal conversion. nih.gov

These computational models also describe the subsequent reaction from the T₁ state, which involves a two-phase cross-linking reaction. The first phase is a stepwise photocyclization to form a thietane (B1214591) intermediate, followed by a second thermal reaction phase involving ring rearrangements and fluorine atom transfer to yield the final photoproducts. nih.gov Such detailed mechanistic insights provided by quantum chemical calculations are crucial for understanding the photo-reactivity of 5-fluoro-4'-thiouridine and designing related compounds with specific photochemical properties. arxiv.orgnih.gov

Mechanism of Action

The biological activity of Uridine (B1682114), 5-fluoro-4'-thio- is a composite of the effects of its constituent modifications: the 5-fluorouracil (B62378) base and the 4'-thioribose sugar.

Once inside a cell, nucleoside analogues are often phosphorylated by cellular kinases to their active triphosphate forms. It is these triphosphate derivatives that can then interfere with cellular processes. The mechanism of action can be broadly categorized into two main areas: interference with nucleic acid metabolism and function, and utility as a photo-crosslinking agent.

The 5-fluoro-uracil moiety is a well-known inhibitor of thymidylate synthase, a critical enzyme in the de novo synthesis of thymidine (B127349), a necessary component of DNA. asm.org By inhibiting this enzyme, 5-fluorouracil-containing compounds can disrupt DNA synthesis and repair, leading to cell death, particularly in rapidly dividing cancer cells. asm.org Furthermore, the triphosphate form of 5-fluorouridine (B13573) can be incorporated into RNA, interfering with RNA processing and function. mdpi.com

As a photo-crosslinking agent, the thione group (C=S) in the uracil (B121893) base (in related thiouridines) can be excited by UV light, leading to the formation of covalent bonds with nearby molecules, particularly amino acid residues in proteins or other nucleotides in nucleic acids. escholarship.orgnih.gov This property allows for the "freezing" of transient interactions, enabling their identification and characterization.

Applications in Scientific Research

Antiviral and Anticancer Research

The unique structural features of Uridine (B1682114), 5-fluoro-4'-thio- have made it a compound of interest in the search for new antiviral and anticancer agents.

In anticancer research, both the α and β anomers of 5-fluoro-4'-thiouridine (B15383528) have demonstrated the ability to inhibit the growth of Leukemia L1210 cells in culture at micromolar concentrations. cardiff.ac.uk Notably, these compounds retained significant activity against strains of Streptococcus faecium that were resistant to 5-fluorouracil (B62378) or 5-fluorouridine (B13573), suggesting a potentially different mechanism of uptake or action. cardiff.ac.uk Studies in S. faecium indicated that 5-fluoro-4'-thiouridine had a more pronounced effect on decreasing the total protein content of the cells compared to its impact on RNA or DNA content. cardiff.ac.uk

While specific studies on the antiviral activity of Uridine, 5-fluoro-4'-thio- against a broad range of viruses are not extensively detailed in the available literature, related 4'-thiopyrimidine nucleosides have shown activity against orthopoxviruses. nih.gov For instance, 5-iodo-4'-thio-2'-deoxyuridine has demonstrated efficacy against vaccinia and cowpox viruses. nih.gov This suggests that the combination of a 5-halogen and a 4'-thio modification on a pyrimidine (B1678525) nucleoside is a promising strategy for developing antiviral compounds. The antiviral potential of uridine analogues, in general, is an active area of research. nih.govacs.org

A Tool for Studying RNA Structure and Function

Beyond its potential therapeutic applications, Uridine, 5-fluoro-4'-thio- and its derivatives serve as valuable tools for elucidating the complex world of RNA biology. The presence of the photoactivatable thio-group makes it a powerful photo-crosslinking probe. escholarship.orgnih.gov

When incorporated into an RNA molecule, irradiation with UV light can induce the formation of a covalent bond between the modified uridine and a closely interacting molecule, such as a protein or another part of the RNA chain. This "snapshot" of the interaction allows researchers to map the binding sites of RNA-binding proteins and to probe the three-dimensional structure of RNA molecules. escholarship.orgfrontiersin.org For example, studies using 5-fluoro-2′-O-methyl-4-thiouridine have demonstrated the formation of fluorescent intrastrand crosslinks with thymine (B56734) and non-fluorescent crosslinks with cytosine residues in DNA sequences. ucl.ac.uk This technique is instrumental in understanding how RNA folds into complex structures and how these structures mediate their diverse functions in the cell. The ability to introduce a photoreactive group at a specific position within an RNA sequence provides a level of precision that is essential for dissecting intricate RNA-protein interactions.

Biological Activities in in Vitro and in Vivo Non Human Systems

Antiproliferative Effects in Model Cell Lines

Uridine (B1682114), 5-fluoro-4'-thio- has demonstrated notable antiproliferative effects in cancer cell line models, particularly against leukemia cells.

Studies have shown that both the alpha and beta anomers of 5-fluoro-4'-thiouridine (B15383528) can inhibit the growth of L1210 leukemia cells. nih.gov The beta anomer, in particular, has been observed to inhibit L1210 cell growth at a concentration of 2 x 10⁻⁷ M, while the alpha anomer shows inhibition at 4 x 10⁻⁷ M. nih.gov Research indicates that 4'-thiouridine analogues can induce apoptosis and inhibit DNA synthesis in cancer cells, contributing to their antitumor properties.

Table 1: Antiproliferative Activity of Uridine, 5-fluoro-4'-thio- against L1210 Leukemia Cells

| Anomer | Inhibitory Concentration |

|---|---|

| α-anomer | 4 x 10⁻⁷ M nih.gov |

| β-anomer | 2 x 10⁻⁷ M nih.gov |

When compared to other pyrimidine (B1678525) analogues, 5-fluoro-4'-thiouridine exhibits significant and in some cases superior, growth-inhibitory effects. kchem.org Notably, it has demonstrated a greater inhibitory effect on the growth of L1210 cells and Streptococcus faecium than its corresponding 4'-oxygen analogue, 5-fluorouridine (B13573). kchem.org This enhanced activity is thought to be due to increased resistance to enzymatic degradation. Furthermore, 5-fluoro-4'-thiouridine retained marked activity against strains of S. faecium that were resistant to high concentrations (10⁻³ M) of 5-fluorouracil (B62378) or 5-fluorouridine. nih.gov In studies with CEM cell cultures, related thiopurine and thiopyrimidine nucleosides were found to be 20 to 50-fold more active than 5-fluorouracil. mdpi.com

Table 2: Comparative Antiproliferative and Antibacterial Activity

| Compound | Organism/Cell Line | Key Finding |

|---|---|---|

| Uridine, 5-fluoro-4'-thio- | L1210 cells, S. faecium | Superior growth inhibition compared to 5-fluorouridine. kchem.org |

| Uridine, 5-fluoro-4'-thio- | S. faecium (5-fluorouracil/5-fluorouridine resistant) | Retained marked activity. nih.gov |

| Related thiopurine/thiopyrimidine nucleosides | CEM cells | 20 to 50-fold more active than 5-fluorouracil. mdpi.com |

Antiviral Activities in Cellular Models

The antiviral potential of Uridine, 5-fluoro-4'-thio- and its derivatives has been explored against a range of viral pathogens in cellular models. The mechanism of action often involves the disruption of viral replication pathways.

While direct studies on Uridine, 5-fluoro-4'-thio- are limited, research on the closely related analogue, 4'-thioIDU (1-(2-deoxy-4-thio-beta-d-ribofuranosyl)-5-iodouracil), has shown potent inhibition of orthopoxvirus replication in human cells at concentrations of approximately 1 µM without significant toxicity. nih.gov The antiviral effect of these nucleoside analogues is often mediated by the intracellular formation of their 5'-triphosphate metabolites, which then inhibit the viral RNA polymerase.

HIV-1: While direct evidence for the activity of Uridine, 5-fluoro-4'-thio- against HIV-1 is not extensively detailed in the available literature, studies on related 5-substituted 2'-deoxyuridine (B118206) analogs have shown that their 5'-triphosphates can act as competitive inhibitors of HIV-1 reverse transcriptase. nih.gov However, the specific efficacy of the 5-fluoro-4'-thio derivative remains an area for further investigation.

Orthopoxviruses: The 4'-thio derivative of idoxuridine (B1674378) (4'-thioIDU) has demonstrated excellent antiviral activity against orthopoxviruses, including vaccinia and cowpox viruses. nih.govmdpi.com This compound was found to inhibit viral DNA synthesis at concentrations below 1 µM. nih.gov It is further phosphorylated to a triphosphate form and incorporated into the viral DNA by the viral DNA polymerase within the virus factories. researchgate.net

RSV and IFV: The related compound 4'-fluorouridine (B8696964) has been identified as a broad-spectrum inhibitor of respiratory syncytial virus (RSV) and influenza viruses (IFV). It acts by inhibiting the viral RNA-dependent RNA polymerase (RdRP) complex. While not the specific compound of focus, this highlights the potential of fluorinated uridine analogues in antiviral research.

Antibacterial Activity in Microbial Cultures

Uridine, 5-fluoro-4'-thio- has demonstrated significant antibacterial properties. The beta anomer is a potent inhibitor of Streptococcus faecium growth, with an inhibitory concentration of 6 x 10⁻¹⁰ M, while the alpha anomer is inhibitory at 4 x 10⁻⁹ M. nih.gov In cultures of S. faecium, 5-fluoro-4'-thiouridine was found to decrease the total protein content of the cells more significantly than their RNA or DNA content. nih.gov The compound has also been noted to inhibit the growth of Escherichia coli. nih.gov As mentioned previously, it retains marked activity against strains of S. faecium that are resistant to 5-fluorouracil and 5-fluorouridine. nih.gov

Table 3: Antibacterial Activity of Uridine, 5-fluoro-4'-thio-

| Anomer | Target Microbe | Inhibitory Concentration |

|---|---|---|

| α-anomer | Streptococcus faecium | 4 x 10⁻⁹ M nih.gov |

| β-anomer | Streptococcus faecium | 6 x 10⁻¹⁰ M nih.gov |

| Not specified | Escherichia coli | Growth inhibition observed nih.gov |

Growth Inhibition in Bacterial Strains (e.g., S. faecium)

Research has demonstrated that 5-fluoro-4'-thiouridine is a powerful inhibitor of bacterial growth. Specifically, studies involving Streptococcus faecium have shown significant growth inhibition. nih.govkchem.org The beta anomer of 5-fluoro-4'-thiouridine, in particular, has been found to be a more potent inhibitor than its corresponding 4'-oxygen analogue, 5-fluorouridine. kchem.org The alpha and beta anomers of 4'-thio-5-fluorouridine were found to inhibit the growth of S. faecium at concentrations of 4 x 10⁻⁹ M and 6 x 10⁻¹⁰ M, respectively. nih.govresearchgate.net

In cultures of S. faecium, it was observed that 4'-thio-5-fluorouridine had a more pronounced effect on decreasing the total protein content of the cells compared to its impact on RNA or DNA content. nih.gov

**Table 1: Growth Inhibition of 5-Fluoro-4'-thiouridine Anomers against *S. faecium***

| Anomer | Inhibitory Concentration (M) |

|---|---|

| Alpha (α) | 4 x 10⁻⁹ |

| Beta (β) | 6 x 10⁻¹⁰ |

Activity Against Resistant Bacterial Strains

A significant characteristic of 5-fluoro-4'-thiouridine is its effectiveness against bacterial strains that have developed resistance to other related compounds. nih.govresearchgate.net The compound has shown marked activity against strains of S. faecium that are resistant to 10⁻³ M concentrations of 5-fluorouracil or 5-fluorouridine. nih.govresearchgate.net This suggests that the modifications at the 4'-position may help the compound to bypass the resistance mechanisms that affect its oxygen-containing counterparts.

Structure-Activity Relationship (SAR) Studies of Modified 4'-Thiouridines

The biological potency of 4'-thiouridine derivatives is intricately linked to their chemical structure. Modifications at both the pyrimidine base and the sugar moiety have profound effects on their activity.

Impact of Halogen and Thio Substitutions on Biological Activity

The substitution of an oxygen atom with a sulfur atom at the 4'-position of the ribose ring is a critical modification that enhances the biological activity of uridine analogues. This thio-substitution is thought to increase the compound's resistance to enzymatic degradation.

Further modifications at the 5-position of the uracil (B121893) base, particularly with halogens, also play a crucial role in determining the compound's efficacy. The 5-fluoro-4'-thiouridine analogue demonstrates superior growth inhibitory effects compared to its 4'-oxygen counterpart. kchem.org In contrast, the 5-chloro-4'-thiouridine derivative shows activity comparable to its oxygen analogue, indicating that the size and electronegativity of the halogen atom influence the compound's biological activity. A series of 4'-thio-5-halogenopyrimidine nucleosides, including the 5-fluoro, chloro, bromo, and iodo derivatives, have been synthesized to explore these relationships. nih.govresearchgate.net

Table 2: Comparison of 5-Substituted 4'-Thiouridines and their Oxygen Analogues

| Compound | 5-Substituent | Relative Growth Inhibitory Effect Compared to Oxygen Analogue |

|---|---|---|

| 4'-Thiouridine | H | Not specified |

| 5-Fluoro-4'-thiouridine | F | Superior |

| 5-Chloro-4'-thiouridine | Cl | Comparable |

Conformation-Activity Correlations

The three-dimensional structure of nucleoside analogues is a key determinant of their interaction with biological targets. The substitution of the furanose ring oxygen with sulfur in 4'-thiouridines significantly alters the conformation of the sugar moiety. nih.gov X-ray crystallography studies have revealed that this substitution markedly changes the puckering of the carbohydrate ring. nih.gov

Applications As Research Probes and Tools in Molecular Biology

Utilization as Photoaffinity Labels in Oligonucleotides

5-Fluoro-4'-thiouridine (B15383528), often in its 2'-O-methylated form (FSU), is a potent photoaffinity label that can be incorporated into oligonucleotides to study their interactions with other molecules. nih.govnih.govscilit.comnih.govresearchgate.net Its ability to form covalent crosslinks upon photoactivation makes it an invaluable tool for mapping molecular proximities within nucleic acid structures and protein-nucleic acid complexes.

The incorporation of 5-fluoro-4'-thiouridine into synthetic oligonucleotides is achieved through the use of its phosphoramidite (B1245037) derivative. nih.govresearchgate.net Specifically, the synthesis of the phosphoramidite of 5-fluoro-4-thio-2'-O-methyluridine has been described, which allows for its use in automated solid-phase oligonucleotide synthesis. nih.govresearchgate.net The synthesis strategy involves the optimization of protecting groups to prevent undesirable side reactions during the assembly of the oligonucleotide chain. nih.gov A key step is the protection of the 4-thio functional group, which has been successfully achieved using a 4-(2-cyanoethyl)thio derivative introduced via a 4-triazolyl intermediate. nih.gov The 2' and 3' hydroxyl groups are typically protected with t-butyldimethylsilyl groups. nih.gov This synthetic route has been proven effective for the preparation of various oligonucleotides containing the photoactivatable 5-fluoro-4'-thiouridine analogue. nih.govresearchgate.net

Table 1: Key Protecting Groups in 5-Fluoro-4-thio-2'-O-methyluridine Phosphoramidite Synthesis

| Functional Group | Protecting Group |

| 4-Thio Group | 4-(2-cyanoethyl)thio |

| 2' & 3' Hydroxyls | t-butyldimethylsilyl |

| 5' Hydroxyl | Dimethoxytrityl (DMTr) |

| Phosphite (B83602) | Diisopropylamino and 2-cyanoethyl |

Upon excitation with UV light (typically around 366 nm), 5-fluoro-4'-thiouridine incorporated into an oligonucleotide can form highly efficient and stable crosslinks with adjacent nucleotides. nih.govacs.org A particularly notable reaction is the photocycloaddition with thymidine (B127349), which results in the formation of a unique pair of diastereomeric, thermally stable, and highly fluorescent tricyclic adducts. nih.govacs.org This photoreaction is significantly more efficient than that of its 5-chloro counterpart. nih.gov

The proposed mechanism for this photocrosslinking involves an initial 2+2 photocycloaddition of the C=S bond of 5-fluoro-4'-thiouridine to the C5=C6 double bond of thymine (B56734), forming an unstable thietane (B1214591) intermediate. acs.org This is followed by the opening of the thietane ring, leading to the formation of the stable fluorescent photoadduct. acs.org

Research has also demonstrated the potential for intrastrand photocrosslinking, where the photoexcited 5-fluoro-4'-thiouridine can react with non-adjacent thymine or cytosine residues within the same strand. acs.orgresearchgate.net The reaction with thymine produces a fluorescent adduct, while the reaction with cytosine results in a non-fluorescent product. acs.orgresearchgate.net The formation of these intrastrand crosslinks can be influenced by the sequence of the oligonucleotide and the position of the 5-fluoro-4'-thiouridine residue. acs.org Understanding and controlling these intrastrand reactions is crucial for the design of specific probes. acs.orgresearchgate.net

Table 2: Photocrosslinking Reactions of 5-Fluoro-4'-thiouridine (FSU) in Oligonucleotides

| Reactant | Product Type | Fluorescence |

| Thymine (interstrand) | Diastereomeric tricyclic adducts | High |

| Thymine (intrastrand) | Fluorescent adduct | High |

| Cytosine (intrastrand) | Non-fluorescent adduct | No |

The highly fluorescent nature of the photoadduct formed between 5-fluoro-4'-thiouridine and thymine provides a powerful tool for the detection of specific DNA and RNA sequences. researchgate.netacs.org Oligonucleotide probes containing 5-fluoro-4'-thiouridine can be designed to be complementary to a target sequence. acs.org Upon hybridization and subsequent irradiation, a strong fluorescence signal is generated only when the probe binds to its target and forms a crosslink with a thymine residue in the target strand. acs.org

To enhance the specificity of this detection method, a strategy has been developed to avoid false-positive signals that could arise from intrastrand crosslinking. This involves replacing any thymidine residues within the probe sequence with deoxyuridine. acs.org This ensures that a fluorescent signal is only produced upon interstrand crosslinking with the target sequence. acs.org This approach has been successfully applied to detect specific gene fragments, such as a segment of the E6 gene of the human papillomavirus (HPV-16). acs.org

Probes for Enzymatic Mechanism Elucidation

The structural similarity of 5-fluoro-4'-thiouridine to natural nucleosides allows it to be recognized by various enzymes involved in nucleic acid metabolism. This property, combined with its unique chemical features, makes it a valuable probe for elucidating enzymatic mechanisms.

One notable example is the study of thymidylate synthase, a key enzyme in DNA synthesis. The derivative, 5-fluoro-4'-thio-2'-deoxyuridine 5'-phosphate, has been shown to be a slow-binding competitive inhibitor of mammalian tumour thymidylate synthase. scispace.com The inhibition was found to be pH-dependent, with increased inactivation at lower pH values. scispace.com This pH dependence suggests the involvement of the N(3)-H group of the pyrimidine (B1678525) ring as a hydrogen bond donor in the binding to the enzyme's active site. scispace.com Although its inhibitory constant (Ki) is higher than that of the well-known inhibitor 5-fluoro-2'-deoxyuridine (B1346552) 5'-monophosphate (FdUMP), the study of its interaction provides valuable insights into the binding requirements of the enzyme. scispace.com

Furthermore, related compounds like 5-fluorouridine (B13573) have been used as mechanistic probes for other enzymes, such as pseudouridine (B1679824) synthases. nih.gov While these studies did not directly use 5-fluoro-4'-thiouridine, they highlight the potential of fluorinated nucleoside analogs to act as traps or probes for enzymes that modify RNA, allowing for the study of reaction intermediates and catalytic mechanisms. nih.gov The unique combination of the 5-fluoro and 4'-thio substitutions in 5-fluoro-4'-thiouridine offers a distinct tool for such investigations.

Development of Modified Nucleic Acid Constructs

The incorporation of 5-fluoro-4'-thiouridine and its derivatives into nucleic acid constructs can impart novel and advantageous properties, leading to the development of modified oligonucleotides for various applications.

In the context of RNA interference (RNAi), the modification of small interfering RNAs (siRNAs) with 4'-thio-ribonucleosides has been explored to enhance their therapeutic potential. While not specifically focused on the 5-fluoro derivative, these studies have shown that the incorporation of 4'-thio-modified nucleotides can increase the nuclease stability of siRNAs, a crucial factor for their in vivo applications. nih.govresearchgate.net Furthermore, the strategic placement of 4'-thio-RNA modifications within siRNA duplexes has been shown to be well-tolerated and can lead to potent and stable antisense constructs. researchgate.net

The development of 2'-fluoro-4'-thioarabino-modified oligonucleotides, which combine the features of a 2'-fluoro group and a 4'-thio modification, has also been reported. nih.gov When incorporated into siRNAs, these modified nucleotides were able to trigger RNA interference with good efficiency, demonstrating the potential of combining different modifications to fine-tune the properties of nucleic acid-based therapeutics. nih.gov

常见问题

Basic Research Questions

Q. What are the key synthetic routes for 5-fluoro-4'-thio-uridine, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves nucleophilic substitution at the 4'-position of uridine derivatives, with fluorination at the 5-position achieved via electrophilic or metal-mediated reactions. For example, 4'-thio modification may require protection/deprotection of hydroxyl groups to avoid side reactions. Reaction solvents (e.g., DMF or THF), temperature (controlled between 0°C and 60°C), and catalysts (e.g., Pd or Cu) significantly affect regioselectivity. Chromatographic purification (HPLC or silica gel) is critical for isolating high-purity products .

- Data Consideration : Compare yields and purity metrics (e.g., NMR, HPLC) under varying conditions to optimize protocols.

Q. How does the 4'-thio modification impact the structural stability of uridine compared to its oxygenated counterpart?

- Methodological Answer : Conduct comparative crystallography (X-ray) or computational modeling (DFT) to analyze bond lengths, angles, and conformational flexibility. The sulfur atom’s larger atomic radius and lower electronegativity alter ribose puckering and hydrogen-bonding interactions, potentially destabilizing canonical C3'-endo conformations .

- Validation : Pair structural data with thermodynamic stability assays (e.g., melting curves in RNA duplexes).

Q. What spectroscopic techniques are most reliable for characterizing 5-fluoro-4'-thio-uridine?

- Methodological Answer : Use -NMR to confirm fluorination (chemical shifts ~ -120 to -200 ppm) and -NMR to assess sugar pucker. Mass spectrometry (HRMS or MALDI-TOF) validates molecular weight. FT-IR can identify thiol-related vibrations (500–600 cm) .

Advanced Research Questions

Q. How do contradictory findings in DNA/RNA binding studies of 5-fluoro-4'-thio-uridine arise, and how can they be resolved?

- Methodological Answer : Contradictions often stem from variations in experimental models (e.g., oligonucleotide sequences, buffer pH, or ionic strength). For example, fluorination enhances electronegativity, but the 4'-thio group may disrupt base stacking. Use isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) to quantify binding affinities under standardized conditions. Cross-validate with in-cell assays (e.g., fluorescence polarization in live cells) .

- Data Analysis : Apply statistical tools (ANOVA, t-tests) to assess significance across replicates.

Q. What strategies mitigate off-target effects when using 5-fluoro-4'-thio-uridine in nucleotide analog therapies?

- Methodological Answer : Perform transcriptome-wide profiling (RNA-Seq) to identify unintended interactions. Incorporate kinetic studies (stopped-flow spectrometry) to compare incorporation rates by viral vs. human polymerases. Structure-activity relationship (SAR) modeling can guide selective modifications (e.g., adjusting the 2'-position) .

Q. How can researchers ensure reproducibility in studies involving 5-fluoro-4'-thio-uridine?

- Methodological Answer : Adhere to FAIR data principles: document synthesis protocols (e.g., exact molar ratios, reaction times), share raw spectral data in repositories (Chemotion, RADAR4Chem), and use standardized bioassays (e.g., WHO-recommended viral inhibition assays). Implement blind analysis and peer review of raw datasets .

Q. What novel applications exist for 5-fluoro-4'-thio-uridine in probing RNA-protein interactions?

- Methodological Answer : Incorporate the analog into RNA aptamers via in vitro transcription and use crosslinking-MS to map protein binding sites. The 4'-thio group’s nucleophilicity enables post-transcriptional labeling (e.g., thiol-specific fluorophores) for real-time tracking in ribonucleoprotein complexes .

Methodological Frameworks for Rigorous Inquiry

- Experimental Design : Apply the PICO framework (Population: target nucleic acids; Intervention: analog incorporation; Comparison: wild-type uridine; Outcome: binding/kinetic metrics) to structure hypotheses .

- Data Evaluation : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to assess research questions. For example, prioritize studies addressing antiviral resistance mechanisms over descriptive structural analyses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。